N-benzyl-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine
Description
N-benzyl-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine (CAS: 1040675-23-7) is a pyridazine derivative characterized by a benzylamine group at position 3 and a (4-chlorophenyl)methanesulfonyl moiety at position 4. Its molecular formula is C₁₈H₁₆ClN₃O₂S, with a molecular weight of 373.9 g/mol .
Properties
IUPAC Name |
N-benzyl-6-[(4-chlorophenyl)methylsulfonyl]pyridazin-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O2S/c19-16-8-6-15(7-9-16)13-25(23,24)18-11-10-17(21-22-18)20-12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTPSBIQTXUHGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NN=C(C=C2)S(=O)(=O)CC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of its biological activity based on diverse research findings, including case studies and data tables.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This compound features a pyridazine core, which is modified with a benzyl group and a chlorophenyl methanesulfonyl moiety, contributing to its unique biological properties.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antiviral Activity : The compound has shown promise as an antiviral agent, particularly against certain viral strains. Its mechanism may involve the inhibition of viral replication pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer activity, with specific efficacy against various cancer cell lines.
Antiviral Activity
A study highlighted the potential antiviral properties of N-benzyl derivatives. The compound was evaluated for its efficacy against viral infections, demonstrating significant activity at low micromolar concentrations. For instance, it exhibited an EC50 value of approximately 0.20 μM in certain cellular assays, indicating potent antiviral effects compared to established antiviral agents .
Anticancer Activity
In terms of anticancer efficacy, this compound was tested against several cancer cell lines. The results indicated:
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| MCF7 | 12.50 | Breast Cancer |
| A549 | 26.00 | Lung Cancer |
| NCI-H460 | 42.30 | Non-small Cell Lung Cancer |
These values suggest that the compound has moderate cytotoxicity against these cancer types, warranting further investigation into its mechanisms and potential therapeutic applications .
The proposed mechanism of action for this compound involves the inhibition of key enzymes or pathways critical for viral replication and cancer cell proliferation. Specific interactions with target proteins are under investigation to elucidate the precise biochemical pathways involved.
Case Studies
- Antiviral Study : In vitro studies demonstrated that N-benzyl derivatives could inhibit viral replication in cultured cells, showcasing a promising avenue for developing antiviral therapies targeting specific viruses.
- Cancer Cell Line Evaluation : In a comparative study involving multiple cancer cell lines, this compound exhibited selective cytotoxicity, suggesting potential for use in targeted cancer therapies.
Comparison with Similar Compounds
Substituent Variations in Pyridazine Derivatives
Pyridazine derivatives are widely studied due to their diverse biological and chemical properties. Below is a comparison of the target compound with structurally related analogs:
Key Observations:
- Substituent Flexibility : The target compound’s (4-chlorophenyl)methanesulfonyl group is synthesized efficiently (96% yield) via thiourea/NCBSI/HCl systems, as demonstrated for similar sulfonyl chlorides .
- Electronic Effects : Bromine or iodine substitutions on the aryl ring (e.g., (4-bromophenyl)methanesulfonyl chloride, CAS 6966-45-6) alter electronic properties but retain high synthetic yields (94–96%) .
NMR Spectral Analysis
NMR data for pyridazine derivatives reveal conserved structural motifs. For example:
- Region-Specific Shifts : In compounds like Rapa and analogs (e.g., compounds 1 and 7 in ), chemical shifts in regions A (positions 39–44) and B (positions 29–36) vary, reflecting substituent-induced electronic changes. Similar trends are expected in the target compound due to its sulfonyl and benzyl groups.
- 13C NMR : The (4-chlorophenyl)methanesulfonyl group exhibits characteristic peaks at δ 136.74 (aromatic C) and 69.97 (SO₂-CH₂) , aligning with electronic environments in related sulfonates.
Physicochemical Properties
- Thermal Stability : (4-Chlorophenyl)methanesulfonyl chloride melts at 92–93°C , while brominated analogs (e.g., 3d) show higher melting points (114–118°C), suggesting halogen-dependent packing efficiency .
- Solubility : The target compound’s benzyl and sulfonyl groups likely enhance lipophilicity compared to simpler analogs like N-(4-methylphenyl)-6-(pyrazol-1-yl)pyridazin-3-amine .
Preparation Methods
Cyclocondensation of 1,4-Diketones
Cyclocondensation reactions between 1,4-diketones and hydrazines yield pyridazine derivatives. For example, Guojing et al. demonstrated that chalcones react with arylhydrazines in the presence of copper triflate and ionic liquids to form pyrazolines, which oxidize to pyrazoles. Adapting this method, 1,4-diketones could condense with hydrazine hydrate to generate the pyridazine core. Key considerations include:
Halogenation and Substitution
An alternative route involves introducing halogens (e.g., chlorine) at position 6 of pyridazin-3-amine, followed by displacement with a sulfonyl group. For instance, 6-chloropyridin-2-amine reacts with morpholine in DMSO at 190°C to yield 6-morpholinopyridin-2-amine. Similarly, 6-chloropyridazin-3-amine could undergo substitution with [(4-chlorophenyl)methanesulfonyl] groups under high-temperature conditions.
Sulfonylation Strategies
Introducing the [(4-chlorophenyl)methanesulfonyl] moiety requires precise sulfonylation at position 6 of the pyridazine ring. Two methods are prevalent: direct sulfonation and oxidation of thioethers .
Direct Sulfonation
Direct sulfonation employs sulfonyl chlorides under basic conditions. For example, 6-aminopyridazines react with 4-chlorophenylmethanesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base. This method mirrors the synthesis of CETP inhibitors, where sulfonyl chlorides react with amine intermediates. Key parameters include:
Thioether Oxidation
Thioether intermediates can be oxidized to sulfones using hydrogen peroxide or m-CPBA. For instance, a thioether at position 6 of pyridazin-3-amine is treated with 3-chloroperbenzoic acid (m-CPBA) in DCM to yield the sulfone. This method avoids harsh sulfonyl chloride handling but requires additional steps to install the thioether.
Amine Functionalization
The N-benzyl group is introduced via reductive amination or nucleophilic substitution .
Reductive Amination
Pyridazin-3-amine reacts with benzaldehyde in the presence of sodium cyanoborohydride (NaBH3CN) to form the N-benzyl derivative. This method, adapted from pyridine aminations, offers moderate yields (50–70%) and requires pH control (pH 4–6).
Nucleophilic Substitution
A halogenated pyridazine intermediate (e.g., 3-bromo-6-sulfonylpyridazine) reacts with benzylamine under catalytic conditions. For example, Buchwald-Hartwig amination using palladium catalysts (e.g., Pd(OAc)2) and ligands (e.g., XPhos) enables C–N bond formation. Yields exceed 80% when using microwave irradiation (140°C, 1h).
Integrated Synthetic Routes
Combining these steps, two optimized pathways emerge:
Pathway A: Sequential Functionalization
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Pyridazine Synthesis : Cyclocondensation of 1,4-diketone with hydrazine hydrate.
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Sulfonylation : Reaction with 4-chlorophenylmethanesulfonyl chloride in DCM/TEA.
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Benzylation : Reductive amination with benzaldehyde/NaBH3CN.
Pathway B: Halogen-Mediated Route
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Halogenation : 6-Chloropyridazin-3-amine synthesis via POCl3.
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Sulfonylation : Pd-catalyzed coupling with 4-Cl-PhCH2SO2Na.
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Benzylation : Buchwald-Hartwig amination with benzylamine.
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| 1 | POCl3, reflux | 89% | |
| 2 | 4-Cl-PhCH2SO2Na, Pd(PPh3)4, DMF, 100°C | 78% | |
| 3 | Benzylamine, Pd(OAc)2, XPhos, microwave | 85% |
Challenges and Optimization
-
Regioselectivity : Pathway A risks regioisomer formation during cyclocondensation. Using electron-withdrawing groups (e.g., CF3) improves selectivity.
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Catalyst Efficiency : Pd/C in Pathway B can be reused ≥4 cycles without significant activity loss.
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Purification : Silica gel chromatography (EtOAc/hexane) effectively isolates intermediates .
Q & A
Q. What are the optimal synthetic routes for preparing N-benzyl-6-[(4-chlorophenyl)methanesulfonyl]pyridazin-3-amine?
The synthesis typically involves sulfonylation of a pyridazine precursor. A two-step methodology is recommended:
- Step 1 : React 6-aminopyridazine with (4-chlorophenyl)methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group. This intermediate can be prepared via the Thiourea/NCBSI/HCl system, which efficiently converts alkyl halides to sulfonyl chlorides with yields >90% .
- Step 2 : Perform N-benzylation using benzyl bromide or chloride in the presence of a base like K₂CO₃ in DMF at 60–80°C. Monitor reaction progress via TLC or HPLC to optimize reaction time and avoid over-alkylation .
Q. How should researchers select solvents for solubility studies of this compound?
Solubility data for pyridazin-3-amine derivatives indicate that polar aprotic solvents (e.g., DMSO, DMF) are optimal for dissolution. For crystallization, use methanol or ethyl acetate, as modified Apelblat and Wilson models show strong correlations (RMSD <1.58%) between experimental and predicted solubility in these solvents . Pre-saturate solutions at 288–333 K and filter undissolved material to determine equilibrium solubility.
Q. What safety protocols are critical when handling intermediates like (4-chlorophenyl)methanesulfonyl chloride?
- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood to avoid inhalation of vapors, which are acutely toxic (H330) .
- Spill management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite).
- Storage : Keep in corrosion-resistant containers at 4°C, away from moisture and bases to prevent decomposition .
Advanced Research Questions
Q. How can structural ambiguities in crystallographic data for this compound be resolved?
- Refinement : Use SHELXL for small-molecule refinement, leveraging its robust handling of high-resolution data and twinning. Parameterize thermal displacement (Uᵢⱼ) anisotropically and apply restraints for disordered sulfonyl groups .
- Validation : Employ PLATON/CHECKCIF to analyze geometric outliers (e.g., bond lengths, angles). For hydrogen bonding, apply Etter’s graph-set analysis to identify R₂²(8) or C(6) motifs, which are common in pyridazine derivatives .
- Visualization : Use ORTEP-3 or WinGX to generate thermal ellipsoid plots, ensuring 50% probability levels for clarity .
Q. What strategies are effective for analyzing contradictory biological activity data across studies?
- Dose-response normalization : Re-express activity metrics (e.g., IC₅₀) relative to positive controls (e.g., staurosporine for kinase assays) to account for assay variability .
- SAR rationalization : Compare substituent effects at the benzyl (N-position) and sulfonyl groups. For example, replacing 4-chlorophenyl with 4-fluorophenyl may alter enzyme inhibition due to electronegativity differences (σₚ = 0.06 for F vs. 0.23 for Cl) .
- Meta-analysis : Use tools like Forest plots to quantify heterogeneity in activity data across cell lines (e.g., HEK293 vs. HeLa) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Core modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the pyridazine C4 position to enhance π-π stacking with kinase ATP pockets.
- Side-chain diversification : Replace benzyl with heteroaromatic groups (e.g., pyridin-4-ylmethyl) to improve water solubility without compromising binding affinity .
- In silico screening : Perform molecular docking (AutoDock Vina) against targets like PDE4 or JAK2, prioritizing derivatives with ΔG < −8 kcal/mol . Validate top candidates via SPR (KD < 100 nM) .
Q. What methodologies are recommended for resolving discrepancies in NMR data during characterization?
- Dynamic effects : Analyze temperature-dependent ¹H NMR (298–338 K) to detect conformational exchange broadening in the sulfonyl group .
- Solvent optimization : Acquire ¹³C NMR in CDCl₃ or DMSO-d₆ to enhance signal resolution for aromatic carbons.
- Quantum calculations : Compare experimental shifts with DFT-predicted values (B3LYP/6-31G*) using Gaussian 16. Deviations >0.5 ppm suggest incorrect assignments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
